molecular formula C15H22F2N4O2S B12246665 Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12246665
M. Wt: 360.4 g/mol
InChI Key: WIILGSSHJHZSPP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and the introduction of the pyrimidine moiety. Common reagents used in these reactions include tert-butyl piperazine-1-carboxylate, difluoromethylating agents, and methylsulfanyl pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[6-(difluoromethyl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate is unique due to the presence of the difluoromethyl and methylsulfanyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H22F2N4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 4-[6-(difluoromethyl)-2-methylsulfanylpyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H22F2N4O2S/c1-15(2,3)23-14(22)21-7-5-20(6-8-21)11-9-10(12(16)17)18-13(19-11)24-4/h9,12H,5-8H2,1-4H3

InChI Key

WIILGSSHJHZSPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)F)SC

Origin of Product

United States

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